FLASH-EDT2, also known as fluorescein arsenical hairpin binder-ethanedithiol, is an organoarsenic compound widely utilized in bioanalytical research. It serves as a fluorogenic label for visualizing proteins in living cells, primarily by selectively binding to tetracysteine-tagged proteins. The molecular formula of FLASH-EDT2 is and its structure features a fluorescein core with two 1,3,2-dithiarsolane substituents .
FLASH-EDT2 is classified as a biarsenical compound and is part of a broader category of fluorescent labeling reagents. It is synthesized from fluorescein, which is an inexpensive precursor dye. The synthesis process minimizes the handling of toxic reagents, making it suitable for typical laboratory environments .
The synthesis of FLASH-EDT2 involves a straightforward two-step procedure. Initially, fluorescein is reacted with mercuric trifluoroacetate to form a bis(mercuric trifluoroacetate) derivative. This step typically yields over 96% of the desired product. The second step involves transmetallation with arsenic trichloride to generate FLASH-EDT2 .
The synthesis can be summarized as follows:
FLASH-EDT2 has a complex molecular structure characterized by its fluorescein core and dithiarsolane substituents. The presence of two arsenic atoms in its structure allows it to form stable complexes with proteins containing the tetracysteine motif (Cys-Cys-Xxx-Xxx-Cys-Cys). The compound exhibits fluorescence upon binding to these motifs, which is crucial for its application in protein visualization .
Key structural features include:
FLASH-EDT2 undergoes specific reactions when binding to tetracysteine motifs in proteins. The binding process involves the formation of stable complexes through coordination between the arsenic atoms and the sulfur atoms present in cysteine residues. This interaction is reversible; for instance, the addition of 1,2-ethanedithiol can displace FLASH-EDT2 from its protein targets .
The mechanism of binding can be described as follows:
The mechanism through which FLASH-EDT2 labels proteins relies on its ability to bind selectively to tetracysteine motifs. This specificity arises from the structural compatibility between FLASH-EDT2 and the target peptide sequences. Once bound, FLASH-EDT2 exhibits enhanced fluorescence due to structural stabilization that reduces non-radiative decay pathways.
Data indicates that FLASH-EDT2 shows high affinity (nanomolar or lower dissociation constants) for its targets, allowing for effective labeling even in complex biological systems . Furthermore, studies have demonstrated that modifications to the tetracysteine motif can enhance binding affinity and fluorescence quantum yield.
FLASH-EDT2 possesses distinct physical and chemical properties that contribute to its functionality as a labeling agent:
These properties make FLASH-EDT2 an attractive alternative to larger fluorescent proteins like green fluorescent protein due to its smaller size (molar mass < 1 kDa), which minimizes interference with protein function during studies .
FLASH-EDT2 has found extensive applications in various fields of biological research:
Its ability to provide specific labeling while being membrane-permeable allows researchers to study complex biological systems more effectively compared to traditional methods . Additionally, FLASH-EDT2 can be used sequentially with other fluorescent probes for multicolor imaging applications, enhancing its utility in advanced microscopy techniques.
The development of FLASH-EDT2 (Fluorescein Arsenical Hairpin Binder complexed with ethanedithiol) addressed critical limitations of Green Fluorescent Protein (GFP) in live-cell imaging. GFP’s ~27 kDa size frequently perturbs protein function—exemplified by its failure to generate functional fusion proteins with prion protein (PrP) due to steric interference with conformational conversion to the disease-associated isoform (PrPres) [1]. In contrast, FLASH-EDT2 (0.7 kDa) enabled specific labeling of tetracysteine-tagged PrP without disrupting its pathogenic refolding, demonstrating minimal steric effects [1] [9].
FLASH-EDT2 operates via a fluorogenic mechanism: non-fluorescent in solution, it becomes intensely green fluorescent (excitation 508 nm, emission 528 nm; quantum yield Φ = 0.49) upon binding the tetracysteine motif [9]. Its membrane permeability facilitated in vivo applications, including pulse-chase studies of protein trafficking and real-time visualization of viral proteins where GFP hindered viral assembly [2] [5]. The IDEAL-labeling protocol (Instant with DTT, EDT, And Low temperature) further optimized specificity for cell-surface proteins like amyloid precursor protein (APP) by mitigating extracellular cysteine oxidation [1].
Table 1: Key Photophysical Properties of FLASH-EDT2 vs. GFP
Parameter | FLASH-EDT2 | GFP |
---|---|---|
Molecular Weight | 0.7 kDa | ~27 kDa |
Excitation/Emission | 508/528 nm | 395/509 nm |
Quantum Yield (bound) | 0.49 | 0.60–0.70 |
Steric Interference | Minimal | Significant |
Maturation Time | Minutes | Hours |
Membrane Permeability | Yes | No (genetic) |
Initial tetracysteine tags (CCXXCC) exhibited suboptimal performance due to low binding affinity and non-specific background. Systematic optimization yielded the CCPGCC motif, where proline and glycine residues enforced a β-turn conformation ideal for coordinating FLASH-EDT2’s biarsenical arms [2] [9]. This motif improved binding affinity by ~10-fold compared to early variants, reducing off-target labeling [1] [5].
Further refinements incorporated flanking sequences to enhance fluorescence and specificity. The 12-amino-acid motifs FLNCCPGCCMEP and HRWCCPGCCKTF increased quantum yields by 30%–50% through hydrophobic packing around the fluorescein core [2] [5]. Strategic tag placement also became critical—insertion at residue 230 of PrP (near the GPI-anchor attachment site) preserved functionality, whereas N-terminal tags disrupted membrane localization [1].
Table 2: Evolution of Tetracysteine Motifs for FLASH-EDT2 Binding
Motif Variant | Relative Affinity | Quantum Yield | Key Improvements |
---|---|---|---|
CCXXCC (original) | 1× | 0.10–0.15 | N/A |
CCPGCC | 10× | 0.30–0.40 | Optimal turn conformation |
FLNCCPGCCMEP | 15× | 0.45–0.50 | Hydrophobic shielding |
HRWCCPGCCKTF | 18× | 0.50–0.55 | Electrostatic stabilization |
SNAP-tag vs. HaloTag:Self-labeling proteins like SNAP-tag (20 kDa) and HaloTag (33 kDa) enable covalent attachment of synthetic dyes. However, HaloTag outperforms SNAP-tag in brightness—especially with silicon rhodamine (SiR) dyes—yielding up to 9× higher fluorescence in stimulated emission depletion (STED) microscopy due to superior dye-environment compatibility [3]. Both systems require larger genetic fusions than tetracysteine tags, risking functional perturbation.
Oligohistidine-NTA Systems:Histidine-tag/Ni²⁺-nitrilotriacetate (NTA) complexes (2–3 kDa) enable extracellular labeling but suffer from low affinity (Kd ~μM) and poor cell permeability, limiting live-cell applications [5]. Ternary complexes (e.g., HisZiFIT-Zn²⁺) improve stability but still exhibit rapid dissociation kinetics [5].
Advantages of FLASH-EDT2:
Table 3: Comparison of Protein Tagging Technologies
System | Tag Size | Label Size | Labeling Speed | Live-Cell FRET | Super-Resolution |
---|---|---|---|---|---|
FLASH-EDT2 | 6–12 aa | 0.7 kDa | Seconds-minutes | Yes | Limited |
GFP | 238 aa | 27 kDa | Hours (maturation) | Yes | Moderate |
SNAP-tag | 182 aa | 20 kDa | Minutes | Yes | Excellent |
HaloTag | 297 aa | 33 kDa | Minutes | Yes | Excellent |
Oligohistidine-NTA | 6–10 aa | 2–3 kDa | Minutes | No (extracellular) | No |
Concluding Remarks
FLASH-EDT2 established the paradigm of "small molecule–small tag" labeling, overcoming GFP’s steric constraints and enabling new dimensions in protein dynamics analysis. Its integration with optimized CCPGCC motifs and advanced microscopy techniques underscores its enduring value in chemical biology. Future developments may focus on orthogonal biarsenical dyes for multi-target tracking and improved signal-to-noise ratios in deep-tissue imaging.
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